SMN-C3 Exhibits 7.7-Fold Lower Potency for FL-SMN2 Inclusion Versus Risdiplam
In a direct head-to-head comparison using the same cellular assay system, SMN-C3 demonstrated an EC50 of 122.1 nM (95% CI: 74.5–221.7 nM) for promoting full-length SMN2 (FL-SMN2) mRNA inclusion, while risdiplam exhibited an EC50 of 15.8 nM (95% CI: 8.81–32.8 nM) [1]. This represents a 7.7-fold difference in potency. The comparator risdiplam is a clinically approved SMN2 splicing modulator, and the data were generated in a mini-gene reporter assay that quantifies exon 7 inclusion.
| Evidence Dimension | Potency for full-length SMN2 exon 7 inclusion (EC50) |
|---|---|
| Target Compound Data | 122.1 nM (74.5–221.7 nM) |
| Comparator Or Baseline | Risdiplam: 15.8 nM (8.81–32.8 nM) |
| Quantified Difference | 7.7-fold lower potency |
| Conditions | Cellular mini-gene splicing reporter assay |
Why This Matters
This 7.7-fold potency differential dictates distinct concentration ranges for experimental use, enabling researchers to select SMN-C3 for studies requiring a less potent tool compound or to avoid the potency-driven off-target risks associated with risdiplam.
- [1] Ishigami Y, et al. Specificity, synergy, and mechanisms of splice-modifying drugs. Nat Commun. 2024;15:1060. View Source
